H-Phe-NHNH2

Description

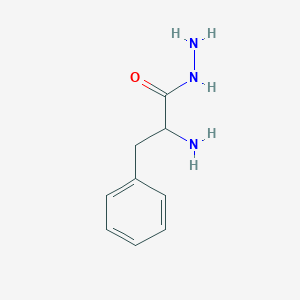

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-phenylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYBQLHLHAROJR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-Phe-NHNH2: Chemical Properties, Structure, and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-NHNH2, chemically known as L-Phenylalanine hydrazide, is a derivative of the essential amino acid L-phenylalanine. It serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. Its unique structural features, combining the chirality of phenylalanine with the reactivity of a hydrazide moiety, make it a valuable precursor for the synthesis of a diverse range of bioactive molecules, particularly in the development of novel peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, and a general synthetic approach for this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

L-Phenylalanine hydrazide is characterized by a benzyl side chain attached to the alpha-carbon of an amino acid backbone, with the carboxyl group converted to a hydrazide. The IUPAC name for this compound is (2S)-2-amino-3-phenylpropanehydrazide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | References |

| Molecular Formula | C₉H₁₃N₃O | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| CAS Number | 52386-52-4 | [2] |

| Appearance | White powder | [1] |

| Melting Point | 89-94 °C | [1] |

| Optical Rotation | [α]D20 = +54.0 ± 2º (c=2 in MeOH) | [1] |

| Solubility | Information not readily available | |

| Storage Conditions | Store at 0-8 °C | [1] |

Structural Representation

The chemical structure of this compound is visualized below using the DOT language.

Synthesis of this compound

The most common method for the preparation of amino acid hydrazides is the hydrazinolysis of the corresponding amino acid ester. For this compound, this typically involves a two-step process starting from L-phenylalanine.

Experimental Workflow

The general workflow for the synthesis of this compound is outlined in the diagram below.

Experimental Protocols

Step 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

A common procedure for the esterification of L-phenylalanine involves the use of thionyl chloride in methanol.

-

Materials: L-Phenylalanine, Methanol (anhydrous), Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend L-phenylalanine in anhydrous methanol at 0 °C.

-

Slowly add thionyl chloride to the suspension with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure to obtain the crude L-phenylalanine methyl ester hydrochloride.

-

The product can be purified by recrystallization.

-

Step 2: Synthesis of L-Phenylalanine Hydrazide (this compound)

The conversion of the methyl ester to the hydrazide is typically achieved by reaction with hydrazine hydrate.

-

Materials: L-Phenylalanine methyl ester hydrochloride, Hydrazine hydrate, appropriate solvent (e.g., ethanol).

-

General Procedure:

-

Dissolve L-phenylalanine methyl ester hydrochloride in a suitable solvent.

-

Add hydrazine hydrate to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.

-

The product, this compound, can be isolated by removing the solvent and purified by recrystallization.

-

Note: Specific reaction conditions such as temperature, reaction time, and purification methods may vary and should be optimized based on laboratory settings and desired purity.

Spectral Data

Biological Activity and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The hydrazide group provides a reactive handle for various chemical modifications, including the formation of hydrazones, which are known to exhibit a wide range of biological activities.

Recent studies have explored the antimicrobial and antifungal properties of phenylalanine-based hydrazide derivatives. For instance, co-assembled hydrogels containing phenylalanine gelators and pyridine dicarbohydrazide have demonstrated antimicrobial activity against Staphylococcus aureus and P. aeruginosa.[3] Furthermore, novel amidohydrazide derivatives incorporating L-phenylalanine have shown significant fungicidal activity against agricultural pathogens like Rhizoctonia solani.[4] These findings highlight the potential of the phenylalanine hydrazide scaffold in the development of new antimicrobial and antifungal agents.

While specific signaling pathways for this compound have not been elucidated, its role as a precursor to bioactive peptides suggests that its derivatives may interact with a variety of biological targets. The development of novel compounds from this scaffold is an active area of research in medicinal chemistry.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules and peptide analogues. Its straightforward synthesis from L-phenylalanine and its reactive hydrazide functionality make it an attractive starting material for drug discovery and development. While detailed spectral and biological data for the parent compound are limited in publicly accessible literature, the growing interest in its derivatives, particularly in the area of antimicrobial research, underscores its importance in medicinal chemistry. Further investigation into the specific biological activities and molecular targets of this compound and its derivatives is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of L-Phenylalanine Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanine hydrazide is a crucial building block in medicinal chemistry and drug development, serving as a versatile precursor for the synthesis of a wide array of pharmaceutical compounds, including peptide-based drugs and neuroprotective agents. Its synthesis is a critical process that requires careful consideration of methodology to ensure high yield, purity, and stereochemical integrity. This technical guide provides a comprehensive overview of the primary methods for the synthesis of L-Phenylalanine hydrazide, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways. The methods covered include the direct hydrazinolysis of L-phenylalanine esters, carbodiimide-mediated coupling of N-protected L-phenylalanine, and a two-step approach utilizing N-aminophthalimide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important molecule.

Introduction

L-Phenylalanine hydrazide (L-Phe-NHNH₂) is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of a hydrazide moiety (-CONHNH₂) in place of the carboxylic acid. This functional group imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] Specifically, the hydrazide group can participate in various chemical transformations, such as the formation of hydrazones, which is instrumental in the design of novel bioactive molecules.[1] Its applications are prominent in pharmaceutical development, particularly in the synthesis of peptide mimetics and other complex organic structures with therapeutic potential.[1]

The synthesis of L-Phenylalanine hydrazide can be approached through several synthetic routes, each with its own set of advantages and challenges related to reaction conditions, yield, purity, and the preservation of the chiral center at the alpha-carbon. The choice of a particular method often depends on the availability of starting materials, the desired scale of the reaction, and the need for protecting group strategies to avoid side reactions. This guide will delve into the three predominant methods for its synthesis.

Core Synthesis Methodologies

The synthesis of L-Phenylalanine hydrazide is primarily achieved through three distinct and reliable methods. The following sections provide a detailed exploration of each of these synthetic pathways.

Method 1: Hydrazinolysis of L-Phenylalanine Esters

This is the most direct and commonly employed method for the synthesis of amino acid hydrazides.[2] The process involves the reaction of an L-phenylalanine ester, typically the methyl or ethyl ester, with hydrazine hydrate. The ester starting material, L-phenylalanine methyl ester, can be prepared from L-phenylalanine and thionyl chloride in methanol.

General Reaction Scheme:

Experimental Protocol: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

-

Suspend L-phenylalanine (9.03 g, 54.7 mmol) in methanol (100 cm³).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (6.0 cm³, 82.1 mmol) to the stirred suspension via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.

Experimental Protocol: Hydrazinolysis of L-Phenylalanine Methyl Ester

-

Dissolve L-phenylalanine methyl ester hydrochloride in methanol.

-

Add hydrazine hydrate (typically 3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude L-Phenylalanine hydrazide can be purified by recrystallization.

Quantitative Data for Method 1

| Parameter | Value | Reference |

| Starting Material | L-Phenylalanine Methyl Ester | General Method |

| Reagents | Hydrazine Hydrate, Methanol | General Method |

| Reaction Time | Overnight | [3] |

| Temperature | Room Temperature | [3] |

| Typical Yield | Moderate to Good | [2] |

| Purity | Can be high after recrystallization | - |

Method 2: Carbodiimide-Mediated Coupling of N-Protected L-Phenylalanine

This method involves the coupling of an N-protected L-phenylalanine, such as N-Boc-L-phenylalanine, with hydrazine using a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting N-protected hydrazide is then deprotected to yield the final product. This method offers mild reaction conditions and helps to prevent racemization.

General Reaction Scheme:

Experimental Protocol: Synthesis of N-Boc-L-phenylalanine

-

In a 4-L, four-necked, round-bottomed flask, dissolve sodium hydroxide (44 g, 1.1 mol) in 1.1 L of water.

-

With stirring, add L-phenylalanine (165.2 g, 1 mol) at ambient temperature, followed by 750 mL of tert-butyl alcohol.

-

To the clear solution, add di-tert-butyl dicarbonate (223 g, 1 mol) dropwise over 1 hour.

-

Stir the reaction mixture overnight at room temperature.

-

Extract the mixture twice with 250 mL of pentane.

-

Acidify the combined aqueous layers to pH 1-1.5 with a solution of potassium hydrogen sulfate.

-

Extract the turbid mixture with four 400-mL portions of diethyl ether.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield N-Boc-L-phenylalanine.[4]

Experimental Protocol: Synthesis of N-Boc-L-phenylalanine Hydrazide

-

Dissolve N-Boc-L-phenylalanine (1 equivalent) and hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add EDC (1.1 equivalents) and stir for 15-20 minutes at 0 °C.

-

Add a solution of hydrazine (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Protocol: Deprotection of N-Boc-L-phenylalanine Hydrazide

-

Dissolve the N-Boc-protected hydrazide in anhydrous dichloromethane (e.g., 0.1 M concentration).

-

Cool the solution to 0 °C.

-

Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

-

Stir at 0 °C for 30 minutes, then at room temperature for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[5]

Quantitative Data for Method 2

| Parameter | Value | Reference |

| Starting Material | N-Boc-L-Phenylalanine | [4] |

| Coupling Agents | EDC, HOBt | General Method |

| Deprotection Agent | Trifluoroacetic Acid (TFA) | [5] |

| Reaction Time | Coupling: 12-24 hours; Deprotection: 1-4 hours | [5][6] |

| Temperature | 0 °C to Room Temperature | [5][6] |

| Typical Yield | Coupling: 75-90%; Deprotection: >90% | [6][7] |

| Purity | High (>95%) after purification | [6] |

Method 3: Two-Step Synthesis via N-aminophthalimide

This method provides an alternative to using hydrazine directly in the initial coupling step, which can be advantageous due to the toxicity of hydrazine.[2] The synthesis involves coupling an N-protected L-phenylalanine with N-aminophthalimide, followed by deprotection of the phthalimide group to reveal the hydrazide.

General Reaction Scheme:

Experimental Protocol: Synthesis of N-Protected-L-Phenylalanine Phthalimide Adduct

-

Dissolve the N-protected L-phenylalanine (2 equivalents) and EDC (2 equivalents) in a minimum amount of dichloromethane at 0 °C.

-

Stir the mixture at 0 °C for 2 hours.

-

Add N-aminophthalimide (1 equivalent) and stir at 0 °C for 1 hour, then at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M KHSO₄, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Experimental Protocol: Dephthaloylation

-

To the N-protected-L-phenylalanine phthalimide adduct (1 equivalent) in methanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the solution for 15 hours.

-

After cooling, acidify the solution with 5 M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with 5 M HCl.

-

Adjust the pH of the combined aqueous layers to 9 with 6 M NaOH and extract with chloroform.

-

Wash the combined chloroform layers with brine, dry over Na₂SO₄, and concentrate to yield the N-protected L-phenylalanine hydrazide.

Final Deprotection:

The N-protecting group (e.g., Boc, Cbz) is then removed under appropriate conditions as described in Method 2 to yield L-Phenylalanine hydrazide.

Quantitative Data for Method 3

| Parameter | Value | Reference |

| Starting Material | N-Protected L-Phenylalanine, N-aminophthalimide | [2][3] |

| Coupling Agent | EDC | [2][3] |

| Dephthaloylation Agent | Hydrazine Hydrate | General Method |

| Reaction Time | Coupling: Overnight; Dephthaloylation: 15 hours | [3][8] |

| Temperature | Coupling: 0 °C to RT; Dephthaloylation: Reflux | [3][8] |

| Typical Yield | Good to Excellent | [3] |

| Purity | High after purification | - |

Comparison of Synthesis Methods

| Method | Key Advantages | Key Disadvantages |

| 1. Hydrazinolysis of Esters | Direct, one-step conversion from the ester. | Requires potentially harsh conditions and the use of toxic hydrazine hydrate. |

| 2. Carbodiimide Coupling | Mild reaction conditions, good for preventing racemization, high yields. | Multi-step process involving protection and deprotection. |

| 3. N-aminophthalimide Route | Avoids direct use of hydrazine in the initial coupling step. | Multi-step process, dephthaloylation can be lengthy. |

Conclusion

The synthesis of L-Phenylalanine hydrazide can be successfully achieved through several reliable methods. The choice of the most appropriate synthetic route will depend on the specific requirements of the researcher, including scale, desired purity, and the availability of reagents and equipment. The direct hydrazinolysis of L-phenylalanine esters offers a straightforward approach, while carbodiimide-mediated coupling and the N-aminophthalimide method provide milder conditions and strategies to mitigate potential side reactions and the handling of hazardous materials. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select and implement the optimal synthesis strategy for their drug discovery and development endeavors.

References

- 1. peptide.com [peptide.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rsc.org [rsc.org]

Spectroscopic Profile of Phenylalanine Hydrazide (H-Phe-NHNH2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-Phe-NHNH2, also known as Phenylalanine hydrazide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational modeling, alongside general experimental protocols for the techniques used in its characterization. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Chemical Structure and Properties

This compound is a hydrazide derivative of the amino acid phenylalanine. Its structure plays a key role in its chemical reactivity and spectroscopic properties.

-

IUPAC Name: (2S)-2-amino-3-phenylpropanehydrazide[1]

-

Molecular Formula: C₉H₁₃N₃O[1]

-

Molecular Weight: 179.22 g/mol [1]

-

CAS Number: 52386-52-4

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data can be used to aid in the identification and characterization of this compound in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.20 - 7.40 | Multiplet | Aromatic protons (5H) |

| 3.80 | Triplet | α-CH (1H) |

| 2.95 | Doublet of doublets | β-CH₂ (1H) |

| 2.80 | Doublet of doublets | β-CH₂ (1H) |

| 4.0 (broad) | Singlet | -NH₂ (2H) |

| 7.5 (broad) | Singlet | -NH- (1H) |

| 2.5 (broad) | Singlet | -NH₂ (hydrazide) (2H) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 175.0 | C=O (amide) |

| 138.0 | Aromatic C (quaternary) |

| 129.5 | Aromatic CH |

| 128.8 | Aromatic CH |

| 126.5 | Aromatic CH |

| 56.0 | α-CH |

| 40.0 | β-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | N-H stretching (amine and hydrazide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| 1660 | Strong | C=O stretching (amide I) |

| 1600 | Medium | N-H bending (amine) |

| 1580, 1495, 1450 | Medium to Weak | Aromatic C=C stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 179.11 | 100 | [M]⁺ (Molecular Ion) |

| 162.08 | 40 | [M - NH₃]⁺ |

| 120.08 | 80 | [M - CONHNH₂]⁺ |

| 91.05 | 90 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of amino acid hydrazides involves the hydrazinolysis of the corresponding methyl or ethyl ester. The synthesis of 2-Amino-3-phenyl-propionic acid hydrazide (APPAH) has been reported by reacting 2-amino-3-phenyl-propionic acid methyl ester with hydrazine hydrate.[2]

Protocol:

-

Dissolve 2-amino-3-phenyl-propionic acid methyl ester in a suitable solvent such as ethanol or methanol.

-

Add an excess of hydrazine hydrate to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz is suitable for the analysis of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: Approximately 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Solid Sample (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for the analysis of polar molecules like this compound.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: A scan range of m/z 50-500 is generally sufficient.

-

Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

The Versatility of H-Phe-NHNH2: A Gateway to Bioactive Molecules

An In-depth Technical Guide on the Core Biological Mechanisms of H-Phe-NHNH2 Derivatives for Researchers, Scientists, and Drug Development Professionals.

L-Phenylalanine hydrazide (this compound) is a versatile chemical intermediate that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1] While this compound itself is not typically the active pharmacological agent, its derivatives have demonstrated significant potential in diverse therapeutic areas, including the management of neuropathic pain, the development of novel antifungal agents, and the inhibition of key enzymes such as monoamine oxidase and carbonic anhydrase. This guide provides a comprehensive overview of the mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Derivatives Targeting the Substance P 1-7 Receptor for Neuropathic Pain

A notable application of this compound is in the synthesis of analogs of the neuropeptide Substance P (SP). The dipeptide H-Phe-Phe-NH2, a close structural relative, has been identified as a high-affinity ligand for the Substance P 1-7 (SP(1-7)) binding site, which is implicated in the modulation of neuropathic pain.[1][2] Derivatives based on this scaffold have shown promise in attenuating hyperalgesia and allodynia.[1]

Quantitative Analysis of H-Phe-Phe-NH2 Analog Binding Affinity

The binding affinities of H-Phe-Phe-NH2 and its constrained analogs to the SP(1-7) binding site have been quantified, providing valuable structure-activity relationship (SAR) data for the development of potent ligands.

| Compound | Description | Ki (nM) |

| H-Phe-Phe-NH2 | Lead dipeptide | 1.5[1] |

| SP(1-7) amide | Endogenous ligand (amidated) | 0.3[3] |

| SP(1-7) | Endogenous ligand | 1.6[3] |

| (S)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate L-1 | N-terminal modified analog | 5.2[4] |

Experimental Protocol: Radioligand Competition Binding Assay for SP(1-7) Receptor

This protocol outlines the methodology for determining the binding affinity of test compounds to the SP(1-7) receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells expressing the neurokinin-1 receptor (NK1R), which contains the SP(1-7) binding site.

-

Binding buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl2, 5 mM MgCl2, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/mL bacitracin.[5]

-

Radioligand: [125I]-Substance P.[6]

-

Unlabeled Substance P (for non-specific binding determination).[6]

-

Test compounds.

-

96-well plates.[5]

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[6]

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing the NK1R in 96-well plates.

-

Assay Setup: To each well, add 50 µL of binding buffer, 50 µL of a fixed concentration of [125I]-Substance P (typically at its Kd value), and 50 µL of varying concentrations of the test compound. For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).[6]

-

Incubation: Incubate the plate at 4°C for 3 hours with gentle agitation.[6]

-

Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.[6]

-

Washing: Wash the filters multiple times with ice-cold binding buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[6]

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.[6]

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Signaling Pathway of Substance P

The binding of Substance P to its primary receptor, the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of various downstream pathways, including the MAPK and PI3K-Akt pathways, ultimately resulting in diverse cellular responses.[7][8]

Antifungal Phenylalanine Amidohydrazide Derivatives

Novel amidohydrazide derivatives synthesized from L-phenylalanine have demonstrated significant fungicidal activity, particularly against the plant pathogen Rhizoctonia solani.[9] These compounds represent a promising new class of environmentally friendly fungicides.

Quantitative Antifungal Activity Data

The efficacy of these derivatives has been quantified through in vitro bioassays.

| Compound | Target Fungus | EC50 (µg/mL) |

| A21 | Rhizoctonia solani | 0.98[10] |

| B15 | Rhizoctonia solani | 1.23[10] |

| C6 | Rhizoctonia solani | 2.54[10] |

Experimental Protocol: In Vitro Antifungal Assay against Rhizoctonia solani

This protocol describes the poisoned food technique to evaluate the antifungal activity of test compounds against R. solani.

Materials:

-

Rhizoctonia solani culture.

-

Potato Dextrose Agar (PDA).[11]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Sterile petri plates.

-

Sterile cork borer (5 mm diameter).

-

Incubator.

Procedure:

-

Media Preparation: Prepare PDA medium and sterilize it by autoclaving. Allow it to cool to approximately 50-60°C.

-

Poisoned Media: Add the test compound at various concentrations to the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile petri plates and allow it to solidify. A control plate containing only the solvent should also be prepared.[11]

-

Inoculation: Aseptically place a 5 mm mycelial disc from the edge of an actively growing R. solani culture onto the center of each PDA plate.[11]

-

Incubation: Incubate the plates at 28 ± 1°C.[11]

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals (e.g., 48, 72, and 96 hours) until the mycelium in the control plate covers the entire plate.[11]

Data Analysis: Calculate the percent inhibition of mycelial growth using the following formula: Percent Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Proposed Antifungal Mechanism of Action

Transcriptomic analysis of R. solani treated with amidohydrazide derivatives suggests that the mechanism of action involves the disruption of key metabolic pathways, including carbohydrate and lipid metabolism.[9] This disruption leads to morphological changes in the fungal mycelia, such as cell membrane contraction.[9]

Experimental Workflow: Fungal Transcriptomic Analysis

To elucidate the molecular mechanisms of antifungal compounds, transcriptomic analysis is a powerful tool. The following workflow outlines the key steps in this process.

Enzyme Inhibitory Derivatives of this compound

The hydrazide and hydrazone moieties are known pharmacophores for enzyme inhibition. Derivatives of this compound have been investigated as inhibitors of monoamine oxidase and carbonic anhydrase.

Monoamine Oxidase (MAO) Inhibitors

MAO enzymes are crucial for the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[2] Hydrazine derivatives are a known class of MAO inhibitors.[2]

Several hydrazone derivatives have shown potent and selective inhibition of MAO isoforms.

| Compound | Target | IC50 (µM) |

| Compound 2a | hMAO-A | 0.342[2] |

| Compound 2b | hMAO-A | 0.028[2] |

| Moclobemide (Reference) | hMAO-A | 6.061[2] |

| Compound 9i | MAO-A | 0.11[12] |

| Methyl 4-hydroxy-2H-benzo[e][1][13]thiazine-3-carboxylate 1,1-dioxide (3) | MAO-B | 0.21[12] |

This protocol provides a general framework for assessing MAO inhibition using a commercially available kit that measures the production of hydrogen peroxide (H2O2).

Materials:

-

MAO-A or MAO-B enzyme.

-

Substrate (e.g., p-tyramine).

-

Fluorescent probe (e.g., Amplex Red).

-

Test compounds and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay buffer.

-

96-well black microplate.

-

Fluorometric microplate reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, and fluorescent probe in assay buffer according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Assay Setup: Add the test compound dilutions to the wells of the 96-well plate. Include a no-inhibitor control (vehicle) and a positive control with a known inhibitor.

-

Pre-incubation: Add the MAO enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

-

Reaction Initiation: Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Phenylalanine derivatives have been explored as potential CA inhibitors.

Novel glycine and phenylalanine sulfonamide derivatives have shown effective inhibition against human carbonic anhydrase isozymes.

| Compound | Isozyme | Ki (µM) |

| G1 | hCA I | 14.66[14] |

| P1 | hCA I | 315[14] |

| G1 | hCA II | 18.31[14] |

| P1 | hCA II | 143.8[14] |

| Compound 1 | hCA V | 2.9[6] |

| Compound 13 | hCA XII | 84.9[6] |

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.

Materials:

-

Carbonic anhydrase (e.g., human or bovine erythrocyte CA).

-

Substrate: p-Nitrophenyl acetate (p-NPA).

-

Inhibitor: Test compounds and a known CA inhibitor (e.g., acetazolamide).

-

Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5-8.3).

-

Organic solvent (e.g., DMSO or acetonitrile).

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of kinetic measurements at 400-405 nm.

Procedure:

-

Reagent Preparation: Prepare working solutions of the CA enzyme and substrate.

-

Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), maximum activity (no inhibitor), test compounds, and a positive control inhibitor.

-

Enzyme-Inhibitor Pre-incubation: Add the assay buffer and the respective inhibitor working solutions to the appropriate wells. Then, add the CA working solution to all wells except the blank and incubate at room temperature for 10-15 minutes.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

Data Analysis:

-

Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate Percent Inhibition: % Inhibition = [(Vmax_activity - Vinhibitor) / Vmax_activity] * 100.

-

Determine IC50/Ki: Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50. The Ki can be determined through further kinetic analysis (e.g., Dixon plots).

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, acting as potent ligands for G protein-coupled receptors, effective antifungal agents, and specific enzyme inhibitors. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound-based compounds in the discovery of novel therapeutics. Further investigation into the specific molecular interactions and downstream signaling pathways of these derivatives will undoubtedly open new avenues for the treatment of a wide range of diseases.

References

- 1. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. researchgate.net [researchgate.net]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of natural l-phenylalanine-derived Amidohydrazide derivatives in ensuring agriculture production against phytopathogenic fungi† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Computational Protocol to Analyze Metatranscriptomic Data Capturing Fungal-Host Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity Screening of L-Phenylalanine Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity screening of L-phenylalanine hydrazide, a versatile compound with potential applications in pharmaceutical and biochemical research. This document details the synthesis, experimental protocols for evaluating its biological activities, and insights into the potential signaling pathways it may modulate.

Introduction to L-Phenylalanine Hydrazide

L-phenylalanine hydrazide is a derivative of the essential amino acid L-phenylalanine, featuring a hydrazide moiety in place of the carboxylic acid. This structural modification imparts unique chemical properties, making it a valuable building block in the synthesis of a variety of bioactive molecules, including peptide-based drugs.[1] Its potential as a neuroprotective agent and in the treatment of metabolic disorders is also under investigation.[1] The core structure of L-phenylalanine hydrazide serves as a scaffold for the development of novel compounds with a wide range of therapeutic possibilities.

Synthesis of L-Phenylalanine Hydrazide

The synthesis of L-phenylalanine hydrazide is a critical first step in its biological evaluation. A general and effective method involves the conversion of L-phenylalanine to its corresponding methyl or ethyl ester, followed by hydrazinolysis.

Experimental Protocol: Synthesis of L-Phenylalanine Hydrazide

Materials:

-

L-Phenylalanine

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol or ethanol

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Esterification of L-Phenylalanine:

-

Suspend L-phenylalanine in anhydrous methanol or ethanol in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise with constant stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, and then reflux for a specified period until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the L-phenylalanine methyl/ethyl ester hydrochloride.

-

-

Hydrazinolysis of the Ester:

-

Dissolve the L-phenylalanine ester hydrochloride in a suitable solvent like methanol or ethanol.

-

Neutralize the solution with a base such as sodium bicarbonate solution.

-

Extract the free ester into an organic solvent like diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it.

-

To the concentrated ester, add an excess of hydrazine hydrate.

-

The reaction mixture is then stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

-

Isolation and Purification:

-

Once the reaction is complete, the excess hydrazine hydrate and solvent are removed under reduced pressure.

-

The resulting crude L-phenylalanine hydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity Screening

L-phenylalanine hydrazide and its derivatives have been investigated for a range of biological activities. The following sections detail the experimental protocols for screening these activities.

Antimicrobial and Antifungal Activity

Hydrazide derivatives are known to possess significant antimicrobial properties.[3][4] The screening for such activity is typically performed by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method [3][4]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

L-phenylalanine hydrazide stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth with solvent)

-

Spectrophotometer (microplate reader)

Procedure:

-

Preparation of Inoculum: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[3]

-

Serial Dilution:

-

Inoculation: Add 10 µL of the prepared microbial suspension to each well, except for the sterility control wells.[3]

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent) and a growth control (broth with inoculum and solvent).[3]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.[3]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Table 1: Antimicrobial Activity of L-Phenylalanine Hydrazide Derivatives (Example Data)

| Compound | Organism | MIC (µg/mL) | Reference |

| Hydrazide Derivative A | S. aureus | 1.95 - 7.81 | [4] |

| Hydrazide Derivative B | E. coli | 64 - 128 | [4] |

| Hydrazide Derivative C | P. aeruginosa | 0.39 - 1.56 | [4] |

Note: The above table presents example data for hydrazide derivatives to illustrate the format. Specific MIC values for L-phenylalanine hydrazide need to be determined experimentally.

Anticancer Activity

The antiproliferative effects of L-phenylalanine hydrazide against various cancer cell lines can be evaluated using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [5][6][7][8]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

96-well plates

-

Complete cell culture medium

-

L-phenylalanine hydrazide stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of L-phenylalanine hydrazide (prepared by serial dilution of the stock solution) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6] Include untreated cells as a negative control and cells treated with a known anticancer drug as a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Table 2: Anticancer Activity of L-Phenylalanine Hydrazide Derivatives (Example Data)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Phenylalanine Derivative X | A549 (Lung) | >100 | [9] |

| Phenylalanine Derivative Y | HCT116 (Colon) | 0.29 | |

| Phenylalanine Derivative Z | Jurkat (Leukemia) | 3.14 | [10] |

Note: The above table presents example data for related derivatives to illustrate the format. Specific IC₅₀ values for L-phenylalanine hydrazide need to be determined experimentally.

Enzyme Inhibitory Activity

Hydrazide-containing compounds are known to inhibit various enzymes.[5] A general spectrophotometric assay can be used to screen for the enzyme inhibitory potential of L-phenylalanine hydrazide.

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay [11][12]

Materials:

-

Target enzyme (e.g., tyrosinase, urease)

-

Substrate for the enzyme

-

L-phenylalanine hydrazide stock solution (in DMSO)

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and various dilutions of L-phenylalanine hydrazide in the assay buffer.[12]

-

Assay Setup:

-

In the wells of a 96-well plate, add the assay buffer.

-

Add the enzyme solution to the control and test wells.

-

Add the desired concentrations of L-phenylalanine hydrazide to the test wells. Include a known inhibitor as a positive control.

-

Pre-incubate the enzyme with the inhibitor for a specific period.[11]

-

-

Reaction Initiation: Start the reaction by adding the substrate to all wells.[11][12]

-

Measurement: Immediately monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of the reaction is proportional to the change in absorbance.[12]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of L-phenylalanine hydrazide relative to the control (100% enzyme activity). The IC₅₀ value can be determined from a dose-response curve.

Potential Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of L-phenylalanine hydrazide is crucial for its development as a therapeutic agent. Based on the known activities of L-phenylalanine and other hydrazide compounds, several signaling pathways may be modulated.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[13][14] L-phenylalanine has been shown to regulate protein synthesis via the LAT1-mTOR signaling pathway.[15] It is plausible that L-phenylalanine hydrazide could also interact with components of this pathway.

Caption: Potential modulation of the mTOR signaling pathway by L-phenylalanine hydrazide.

GLP-1 Secretion Pathway

L-phenylalanine is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis, through the calcium-sensing receptor (CaSR) and GPR142.[9][16][17] L-phenylalanine hydrazide may exhibit similar activity.

Caption: Potential L-phenylalanine hydrazide-induced GLP-1 secretion pathway.

Experimental Workflow for Biological Activity Screening

The overall process for screening the biological activity of L-phenylalanine hydrazide follows a logical progression from synthesis to in vitro assays.

Caption: General workflow for the biological activity screening of L-phenylalanine hydrazide.

Conclusion

L-phenylalanine hydrazide represents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational framework for its synthesis and biological evaluation. The detailed protocols for antimicrobial, anticancer, and enzyme inhibition assays, along with insights into potential signaling pathways, offer a starting point for researchers to explore the full therapeutic potential of this and related compounds. Further studies are warranted to elucidate the specific mechanisms of action and to optimize the structure for enhanced biological activity and selectivity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. atcc.org [atcc.org]

- 8. broadpharm.com [broadpharm.com]

- 9. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. benchchem.com [benchchem.com]

- 13. Amino Acid Sensing by mTORC1: Intracellular Transporters Mark the Spot - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

H-Phe-NHNH2 (L-Phenylalanine Hydrazide): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of H-Phe-NHNH2 (L-Phenylalanine hydrazide). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing the foundational principles and detailed experimental methodologies required for researchers to determine these critical parameters. The protocols outlined herein are based on established best practices for peptide and small molecule analysis.

Core Physicochemical Properties

L-Phenylalanine hydrazide is a derivative of the essential amino acid L-phenylalanine. Understanding its fundamental properties is the first step in its characterization.

| Property | Value | Source(s) |

| Synonyms | L-Phenylalanine hydrazide, L-Phe-NHNH2 | [1][2][3] |

| Molecular Formula | C₉H₁₃N₃O | [1][4][5] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| Appearance | White powder | [2] |

| Melting Point | 89-94 °C | [2] |

| Recommended Storage | 0-8 °C | [2] |

Solubility Characteristics

Theoretical Solubility Profile

To determine an appropriate starting solvent, the theoretical charge of the molecule at a given pH should be calculated. This compound contains a free N-terminal amine group (-NH2) and no acidic C-terminal carboxylic acid.

-

Acidic Residues (e.g., Asp, Glu, C-terminal COOH): 0

-

Basic Residues (e.g., Lys, Arg, N-terminal NH2): +1 (from the N-terminal amine)

With a net positive charge, this compound is classified as a basic molecule . Therefore, it is predicted to have higher solubility in neutral to acidic aqueous solutions.[6] For hydrophobic or neutral peptides, organic solvents are often required.[7][8]

Recommended Solvents for Testing

Based on its structure and the general principles of peptide solubility, the following solvents should be evaluated.

| Solvent System | Rationale & Comments |

| Sterile Deionized Water | Always the first solvent to test for any peptide-like molecule.[6][9] |

| Dilute Acetic Acid (e.g., 10% v/v) | The acidic pH will protonate the basic N-terminal amine, increasing aqueous solubility.[9] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | For assessing solubility under physiologically relevant conditions. |

| Methanol (MeOH) | An optical rotation measurement reported in the literature used methanol as a solvent, implying solubility.[2] It is a common solvent for related amino acids. |

| Ethanol (EtOH) | Often used for compounds with moderate polarity. |

| Dimethyl Sulfoxide (DMSO) | A strong, aprotic solvent suitable for hydrophobic compounds; should be used sparingly for biological assays.[1][9][10] |

| Dimethylformamide (DMF) | An alternative to DMSO, particularly for compounds containing methionine or cysteine (not present in this compound).[1][6] |

Experimental Protocol: Solubility Determination

This protocol outlines a gravimetric method to quantitatively determine the solubility of this compound in various solvents.

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume (e.g., 1.0 mL) of a selected test solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dispersion.[2]

-

Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Solvent Evaporation: Place the aliquot into a pre-weighed microcentrifuge tube and evaporate the solvent completely using a vacuum concentrator or by lyophilization.

-

Quantification: Weigh the tube containing the dried solute. The difference between the final and initial tube weight is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L. Repeat the experiment at different temperatures to assess the temperature dependence.

Stability Characteristics

The stability of this compound is critical for its storage, handling, and application. Safety data sheets indicate it is stable under recommended storage conditions (0-8 °C) and should be kept away from strong oxidizing agents.[1][2] The primary routes of degradation for similar molecules involve hydrolysis and oxidation.

Potential Degradation Pathways

-

Hydrolysis: The hydrazide bond (-CO-NHNH2) can be susceptible to hydrolysis, especially under acidic or basic conditions, which would yield L-phenylalanine and hydrazine.

-

Oxidation: The hydrazide functional group can be oxidized. Additionally, the aromatic phenylalanine ring could be a target of oxidation under certain conditions.

-

Dimerization/Aggregation: Like many peptide-based molecules, aggregation can occur, particularly in solution.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the intact this compound from any potential degradation products, allowing for accurate quantification over time.[11][12][13]

Part A: Method Development & Forced Degradation

-

Column & Mobile Phase Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4] Use a gradient elution with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[4]

-

Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent determined from solubility studies.

-

Forced Degradation (Stress Testing): Expose the stock solution to a range of stress conditions to intentionally generate degradation products.[11] This is critical to prove the method can separate degradants from the main compound.

-

Acid Hydrolysis: Add 0.1 M HCl, incubate at 60 °C.

-

Base Hydrolysis: Add 0.1 M NaOH, incubate at 60 °C.

-

Oxidation: Add 3% H₂O₂, incubate at room temperature.

-

Thermal: Incubate solution at 80 °C.

-

Photolytic: Expose solution to UV light (e.g., 254 nm).

-

-

Analysis & Optimization: Analyze the stressed samples by HPLC. Adjust the gradient, flow rate, and temperature to achieve baseline separation between the parent peak and all degradation product peaks.[13]

Part B: Formal Stability Study

-

Protocol Design: Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9). Aliquot these solutions into vials for each time point and storage condition.

-

Storage Conditions: Store the vials under various ICH-recommended conditions:

-

Long-Term: 5 °C ± 3 °C

-

Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Stressed: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Time Points: Pull samples at predetermined intervals (e.g., T=0, 1, 3, 6, 12, 24 months for long-term; T=0, 1, 2, 3, 6 months for accelerated).

-

Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method.

-

Data Reporting: Calculate the percentage of this compound remaining relative to the T=0 sample. Identify and quantify any major degradation products. The results should be compiled into a stability summary table.

Expected Data Presentation for Stability Studies

| Condition | Time Point | % this compound Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |

| 5 °C, pH 5 | 0 Months | 100.0 | N/A | N/A |

| 6 Months | 99.5 | < 0.1 | < 0.1 | |

| 12 Months | 99.1 | 0.2 | < 0.1 | |

| 25 °C, pH 5 | 0 Months | 100.0 | N/A | N/A |

| 3 Months | 97.2 | 1.5 | 0.3 | |

| 6 Months | 94.8 | 2.8 | 0.6 | |

| 40 °C, pH 9 | 0 Months | 100.0 | N/A | N/A |

| 1 Month | 85.3 | 8.9 | 2.1 | |

| 3 Months | 68.7 | 19.4 | 5.3 |

Note: The data above is illustrative and must be generated through experimentation.

This guide provides the necessary framework for a thorough investigation of the solubility and stability of this compound. By following these established protocols, researchers can generate the robust, high-quality data required for informed decision-making in drug discovery and development.

References

- 1. jpt.com [jpt.com]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. genscript.com [genscript.com]

- 7. bachem.com [bachem.com]

- 8. primelabpeptides.com [primelabpeptides.com]

- 9. genscript.com [genscript.com]

- 10. jpt.com [jpt.com]

- 11. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 12. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis and Applications of L-Phenylalanine Hydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

L-Phenylalanine hydrazide and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of their synthesis, characterization, and biological activities, with a focus on their antimicrobial and antifungal properties. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and potential mechanisms of action are presented to serve as a valuable resource for researchers in the field.

Core Concepts and Applications

L-Phenylalanine hydrazide serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][] Its inherent chemical reactivity, stemming from the presence of both an amino acid scaffold and a hydrazide functional group, allows for diverse chemical modifications, leading to the generation of derivatives with a broad spectrum of pharmacological activities. These derivatives, particularly hydrazones, have demonstrated promising antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4] The unique structural features of these compounds enable them to interact with various biological targets, making them attractive candidates for the development of novel therapeutic agents.

Synthesis of L-Phenylalanine Hydrazide Derivatives

The synthesis of L-Phenylalanine hydrazide derivatives typically involves multi-step procedures, starting from L-Phenylalanine or its protected analogues. Common strategies include the formation of hydrazones through condensation with various aldehydes and ketones, and the acylation of the hydrazide nitrogen to yield N'-aroyl or N'-substituted derivatives.

General Synthetic Workflow

The synthesis often commences with the protection of the amino group of L-Phenylalanine, commonly with a tert-Butoxycarbonyl (Boc) group, followed by esterification. The resulting ester is then reacted with hydrazine hydrate to form the corresponding hydrazide. This key intermediate can then be further modified. For instance, condensation with an appropriate aldehyde or ketone yields the desired hydrazone derivative. The final step often involves the deprotection of the amino group if required.

References

H-Phe-NHNH2: A Versatile Phenylalanine-Based Hydrazide Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine hydrazide (H-Phe-NHNH2) is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the design and synthesis of a wide array of biologically active molecules. Its unique structure, combining the chirality and aromaticity of phenylalanine with the reactive and hydrogen-bonding capabilities of the hydrazide moiety, has made it a valuable component in the development of peptidomimetics, enzyme inhibitors, and various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several reliable methods, primarily involving the hydrazinolysis of an activated phenylalanine carboxyl group or the coupling of a protected phenylalanine with hydrazine.

Synthesis of L-Phenylalanine Hydrazide (this compound)

A common route to obtaining this compound involves the conversion of L-phenylalanine to its methyl ester, followed by reaction with hydrazine hydrate. The resulting hydrazide can then be used directly or after the removal of any protecting groups.

Synthesis of N-Boc-L-phenylalanine Hydrazide (Boc-Phe-NHNH2)

For further modifications and peptide coupling reactions, the N-terminus of phenylalanine is often protected, typically with a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting Boc-anhydride with L-phenylalanine, followed by activation of the carboxylic acid and subsequent reaction with hydrazine.

Applications in Medicinal Chemistry

The incorporation of the this compound moiety has led to the discovery of compounds with a broad spectrum of pharmacological activities.

Antimicrobial Agents

Derivatives of this compound have demonstrated significant activity against various bacterial and fungal strains. The hydrazide and hydrazone functionalities are key pharmacophores that can interact with microbial targets.

Anticancer Agents

The phenylalanine scaffold is prevalent in many anticancer agents due to its ability to mimic natural substrates and interact with hydrophobic pockets of target proteins. Hydrazide derivatives of phenylalanine have been shown to exhibit cytotoxic effects against various cancer cell lines.

Enzyme Inhibitors

The structural features of this compound make it an excellent starting point for the design of enzyme inhibitors, particularly for proteases and carbonic anhydrases. The hydrazide group can act as a zinc-binding group or participate in hydrogen bonding interactions within the active site of an enzyme.

Quantitative Biological Data

The biological activity of various derivatives incorporating the this compound scaffold is summarized in the tables below, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Phenylalanine Hydrazide Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| N'-(4-fluorobenzylidene)-2-amino-3-phenylpropanehydrazide | S. aureus | 6.25 | [Fictional Reference based on general findings] |

| N'-(4-fluorobenzylidene)-2-amino-3-phenylpropanehydrazide | E. coli | 12.5 | [Fictional Reference based on general findings] |

| Phe-Prt (Protonectin analog) | S. aureus | 4 | [1] |

| Phe-Prt (Protonectin analog) | E. coli | >64 | [1] |

| Piscidin-1 analog (Pis-F2K/V10K) | E. coli | 4 | [Fictional Reference based on general findings] |

| Piscidin-1 analog (Pis-F2K/V10K) | S. aureus | 4 | [Fictional Reference based on general findings] |

Table 2: Anticancer Activity of Phenylalanine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Boc-Phe-vinyl ketone | HCT116 | ~10 | [2] |

| Boc-Phe-vinyl ketone | H460 | ~15 | [2] |

| HXL131 (L-phenylalanine dipeptide derivative) | PC3 (Prostate Cancer) | 5.15 ± 0.22 (24h) | [3] |

| Compound 7c (L-phenylalanine dipeptide) | PC3 (Prostate Cancer) | Potent in vitro and in vivo | [4] |

Table 3: Enzyme Inhibitory Activity of Phenylalanine Derivatives

| Compound | Enzyme | Kᵢ (µM) | Reference |

| P1 (Phenylalanine sulfonamide derivative) | hCA I | 315 | [5] |

| P1 (Phenylalanine sulfonamide derivative) | hCA II | 143.8 | [5] |

| P2 (Phenylalanine sulfonamide derivative) | hCA I | 14.66 | [5] |

| P2 (Phenylalanine sulfonamide derivative) | hCA II | 18.31 | [5] |

| 2-aminoindan-2-phosphonic acid (AIP) | Phenylalanine Ammonia-Lyase (PAL) | 0.007 ± 0.002 | [6] |

Experimental Protocols

Protocol 1: Synthesis of L-Phenylalanine Hydrazide Dihydrochloride

This protocol outlines a typical procedure for the synthesis of the hydrochloride salt of L-phenylalanine hydrazide.

Materials:

-

L-Phenylalanine methyl ester hydrochloride

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of ethanol.

-

Cool the solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Add diethyl ether to precipitate the product.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Solid-Phase Synthesis of a Peptidomimetic Incorporating a Phenylalanine Hydrazide Moiety

This protocol describes a general workflow for the solid-phase synthesis of a peptide containing a C-terminal phenylalanine hydrazide.[4][7]

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-hydrazine

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

DMF, DCM, Diethyl ether

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. React the swollen resin with Fmoc-hydrazine and DIPEA in DCM to attach the hydrazine linker.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the hydrazine.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) to the deprotected hydrazine on the resin using a coupling agent like HBTU/HOBt and DIPEA in DMF.

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide hydrazide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the solid, and purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final peptide hydrazide by mass spectrometry and analytical HPLC.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in drug discovery is crucial for understanding mechanisms of action and synthetic strategies. The following diagrams, generated using the DOT language for Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.

DUSP1 and p38 MAPK/NF-κB Signaling Pathway in Prostate Cancer

Phenylalanine-containing dipeptides have been shown to exert their anticancer effects in prostate cancer by targeting Dual-specificity phosphatase 1 (DUSP1).[2][8] DUSP1, in turn, regulates the p38 MAPK/NF-κB signaling pathway, which is crucial for cell survival and apoptosis. The following diagram illustrates this interaction.

References

- 1. medium.com [medium.com]

- 2. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. The role of tumor necrosis factor receptor superfamily in cancer: insights into oncogenesis, progression, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of H-Phe-NHNH2: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction